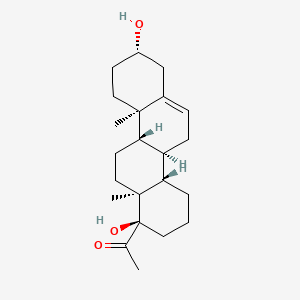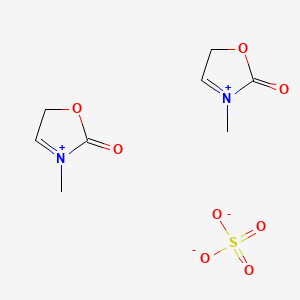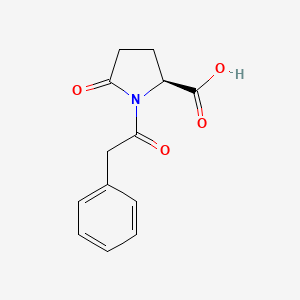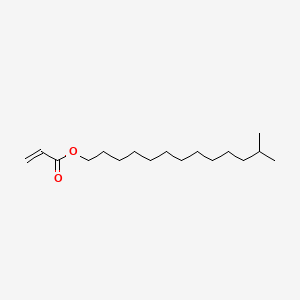
Isotetradecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotetradecyl acrylate is a chemical compound with the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a UV monomer known for its low odor and high pliability . This compound is commonly used in the production of polymers and has applications in various industries, including coatings, adhesives, and resins .
Preparation Methods
Isotetradecyl acrylate can be synthesized through the reaction of acrylate monomers with alcohols in the presence of a catalyst. One common method involves the reaction of acryloyl chloride with isotetradecanol in the presence of triethylamine . This reaction typically occurs in a tubular reactor, resulting in high yields of the desired ester . Industrial production methods often utilize continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Isotetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Esterification: It can react with alcohols to form esters, which are useful in various chemical processes.
Cross-linking: It can be cross-linked with other monomers to form more complex polymer structures.
Common reagents used in these reactions include acryloyl chloride, isotetradecanol, and triethylamine . The major products formed from these reactions are polyacrylates and various esters .
Scientific Research Applications
Isotetradecyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isotetradecyl acrylate involves its ability to polymerize and form cross-linked structures. This compound can undergo free radical polymerization, where the acrylate groups react with each other to form long polymer chains . The molecular targets and pathways involved in this process include the activation of the acrylate groups by free radicals, which initiate the polymerization reaction .
Comparison with Similar Compounds
Isotetradecyl acrylate can be compared with other similar compounds, such as:
Isotridecyl acrylate: Similar in structure but with one less carbon atom in the alkyl chain.
Octyl acrylate: Has a shorter alkyl chain and different physical properties.
Hexadecyl acrylate: Has a longer alkyl chain, resulting in different polymerization characteristics.
This compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for various applications .
Properties
CAS No. |
93804-11-6 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
12-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-17(18)19-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3 |
InChI Key |
WLRIOEJDMDJFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


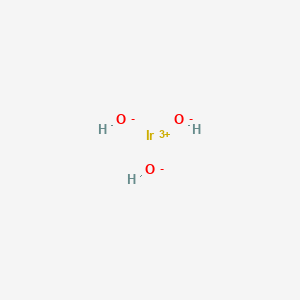
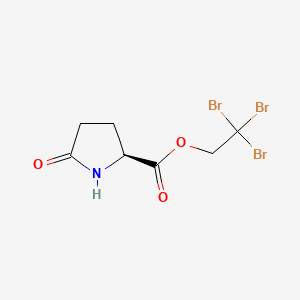
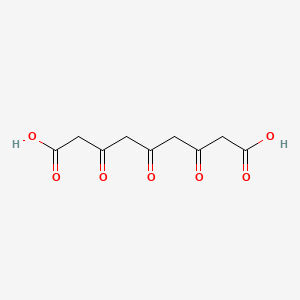
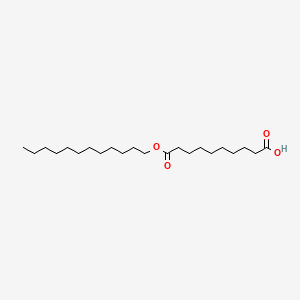
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)


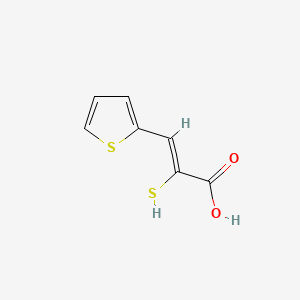
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
